Cyanoacetylurea

Description

Properties

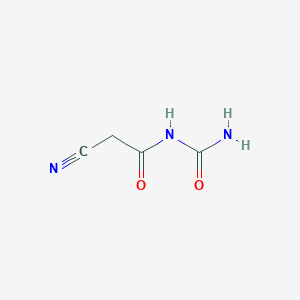

IUPAC Name |

N-carbamoyl-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(6)9/h1H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGRPCPCQQPZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061697 | |

| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448-98-2 | |

| Record name | N-(Aminocarbonyl)-2-cyanoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Cyanoacetyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-carbamoyl-2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Carbamoyl-2-cyanoacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3689A6A46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyanoacetylurea (CAS: 1448-98-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetylurea, with the CAS registry number 1448-98-2, is a versatile organic compound featuring both a cyano and a urea functional group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of a variety of heterocyclic compounds. It serves as a crucial building block for uracil derivatives, some of which exhibit significant biological activities and are investigated in medicinal chemistry.[2] This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, spectral data, safety information, and detailed experimental protocols for its synthesis.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline solid.[1] It is soluble in polar organic solvents such as DMSO.[3] A comprehensive summary of its physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | [1][4][5][6] |

| Molecular Weight | 127.10 g/mol | [1][4][5][6] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 215 °C (decomposition) | [3] |

| Density | 1.342 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.51 ± 0.10 (Predicted) | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3][7] |

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 623.44 | K | [8] |

| Enthalpy of Fusion (ΔfusH°) | 21.12 | kJ/mol | [8] |

| Enthalpy of Vaporization (ΔvapH°) | 65.54 | kJ/mol | [8] |

| LogP (Octanol/Water Partition Coefficient) | -0.905 | [8] | |

| Water Solubility (log10WS) | -0.52 | mol/L | [8] |

| Critical Temperature (Tc) | 847.02 | K | [8] |

| Critical Pressure (Pc) | 4883.38 | kPa | [8] |

| Critical Volume (Vc) | 0.361 | m³/kmol | [8] |

| McGowan's Characteristic Volume (McVol) | 91.700 | ml/mol | [8] |

Spectral Data and Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound in DMSO-d₆ is expected to show three distinct signals corresponding to the different proton environments. The methylene protons (CH₂) adjacent to the cyano and carbonyl groups would appear as a singlet. The two amine protons (NH₂) of the urea moiety would also likely appear as a broad singlet, and the amide proton (NH) would be a separate singlet.

¹³C NMR (DMSO-d₆): The carbon-13 NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms: the nitrile carbon (C≡N), the methylene carbon (CH₂), and the two carbonyl carbons (C=O) of the urea and acetyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The spectrum available from the NIST WebBook shows characteristic absorption bands. Major peaks are anticipated for the N-H stretching of the urea and amide groups, the C=O stretching of both carbonyl groups, and the C≡N stretching of the nitrile group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound from the NIST WebBook shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation.

Table 3: Summary of Spectral Data for this compound

| Technique | Data Source | Key Features |

| ¹H NMR | ChemicalBook | Signals for CH₂, NH₂, and NH protons. |

| ¹³C NMR | Guidechem | Signals for C≡N, CH₂, and two C=O carbons.[4] |

| IR | NIST WebBook | Characteristic absorptions for N-H, C=O, and C≡N groups.[9] |

| Mass Spec | NIST WebBook | Molecular ion peak and characteristic fragmentation pattern.[10] |

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[6]

Table 4: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Eye irritation (Category 2) | H319: Causes serious eye irritation |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/ eye protection/ face protection.[6]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cyanoacetic acid with urea in the presence of a dehydrating agent, such as acetic anhydride.[2] An alternative approach starts from an alkali salt of cyanoacetate.

Materials:

-

Cyanoacetic acid or Sodium cyanoacetate

-

Urea

-

Acetic anhydride

-

A suitable solvent (e.g., glacial acetic acid)

Procedure (based on reaction of cyanoacetic acid and urea):

-

In a reaction vessel, dissolve cyanoacetic acid in a suitable solvent like glacial acetic acid.

-

Add urea to the solution.

-

Slowly add acetic anhydride to the mixture while stirring. Acetic anhydride acts as a dehydrating agent to drive the condensation reaction.

-

The reaction mixture is typically heated to facilitate the reaction. The temperature and reaction time will vary depending on the specific protocol.

-

After the reaction is complete, the mixture is cooled, and the product, this compound, may precipitate out of the solution.

-

The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and then dried.

Procedure (based on alkali cyanoacetate):

-

A mixture of an alkali cyanoacetate (e.g., sodium cyanoacetate) and urea is prepared under substantially anhydrous conditions.

-

Acetic anhydride is added to the mixture.

-

Optionally, a mineral acid can be added to convert a portion of the cyanoacetate to cyanoacetic acid in situ.

-

The reaction proceeds to form this compound.

-

Workup and purification steps are similar to the method described above.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Role of this compound as a Precursor in Heterocyclic Synthesis

Caption: Role of this compound in synthesis.

Applications in Research and Development

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds.[2] It is particularly important as an intermediate in the production of 6-aminouracils, which are known to possess a range of biological activities, including anticancer, antiviral, and antihypertensive properties.[2] Its reactivity also allows for its use in the synthesis of various pyrimidine derivatives.[4] The ability to readily prepare this compound from inexpensive starting materials makes it an economically attractive building block in both academic research and industrial applications.[2]

References

- 1. This compound(1448-98-2) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scbt.com [scbt.com]

- 7. CAS 1448-98-2: this compound | CymitQuimica [cymitquimica.com]

- 8. CN111153834A - Preparation method of 1, 3-dimethyl this compound - Google Patents [patents.google.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

An In-depth Technical Guide to Cyanoacetylurea (C4H5N3O2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Cyanoacetylurea (C4H5N3O2), its synthesis, and its significant role as a versatile intermediate in the preparation of various heterocyclic compounds with potential therapeutic applications.

Core Chemical Properties

This compound, also known by synonyms such as N-carbamoyl-2-cyanoacetamide and (2-cyanoacetyl)urea, is an organic compound featuring both a cyano group and a urea moiety.[1] This unique structure makes it a valuable starting material in organic synthesis.[1][2] It typically appears as a white to off-white or light yellow crystalline solid and is soluble in polar solvents like water, alcohols, and DMSO.[1][3]

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C4H5N3O2 | [2][4][5] |

| Molecular Weight | 127.10 g/mol | [6] |

| 127.1014 g/mol | [4][5][7] | |

| 127.103 g/mol | ||

| CAS Number | 1448-98-2 | [2][4][5][8] |

| Melting Point | 215°C (decomposes) | [3] |

| Density (Predicted) | 1.342 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.51 ± 0.10 | [3] |

| LogP (Octanol/Water) | -0.905 (Crippen Calculated) | [9] |

| Water Solubility (log10WS) | -0.52 (Crippen Calculated) | [9] |

| SMILES | NC(=O)NC(=O)CC#N | |

| InChIKey | QJGRPCPCQQPZLZ-UHFFFAOYSA-N | [4] |

Synthesis of this compound: Experimental Protocols

The primary method for synthesizing this compound involves the condensation reaction of cyanoacetic acid and urea. Acetic anhydride is commonly used as a dehydrating agent in this process.

A widely cited method for preparing this compound and its derivatives is the reaction between cyanoacetic acid and a urea compound in the presence of acetic anhydride.[10][11] While specific conditions can be optimized, a general workflow is outlined below.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reactant Preparation : Substantially anhydrous cyanoacetic acid and urea are used as the starting materials to ensure high yields.[11] In industrial applications, processes have been developed to use aqueous solutions of reactants which are then evaporated to a nearly anhydrous melt before reaction.[11]

-

Reaction Setup : The reactants are combined in a suitable reaction vessel. Acetic anhydride is added to the mixture.

-

Condensation : The reaction mixture is stirred, often at moderate temperatures, to facilitate the condensation reaction. For the synthesis of the derivative 1,3-dimethyl this compound, the reaction temperature is carefully controlled, starting at a lower temperature (38-42 °C) for reactant addition and then raised (58-62 °C) before the addition of acetic anhydride, with the final condensation occurring at 95-98 °C.[10]

-

Product Formation : The reaction yields this compound.[11] Subsequent workup steps, which may include cooling, filtration, and washing, are performed to isolate and purify the final product.

Role in Heterocyclic Synthesis and Drug Development

This compound is a key intermediate in the synthesis of a wide variety of heterocyclic compounds, particularly uracil derivatives.[2][12] These resulting structures form the backbone of molecules with significant biological activities, making this compound a compound of interest for drug development professionals.

The reactivity of the cyano group and the urea moiety allows for cyclization reactions to form various fused heterocyclic systems. This compound serves as a precursor for 6-aminouracils, which are known to possess anticancer, antiviral, and antihypertensive properties.[12] It is also a building block for synthesizing compounds like caffeine and 5-cyano-uracils, which are valuable intermediates in the creation of dyestuffs.[2][13] The general pathway from this compound to these important chemical classes is illustrated below.

Caption: Synthetic utility of this compound in drug development.

The versatility of this compound in heterocyclic synthesis continues to be explored, with research focusing on creating novel compounds with potential antimicrobial and anticancer activities.[12][14][15][16] The ability to readily prepare this intermediate from low-cost materials further enhances its importance in both academic and industrial research settings.[2]

References

- 1. CAS 1448-98-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1448-98-2 [chemicalbook.com]

- 3. This compound | 1448-98-2 [amp.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. BioOrganics [bioorganics.biz]

- 9. This compound (CAS 1448-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. CN111153834A - Preparation method of 1, 3-dimethyl this compound - Google Patents [patents.google.com]

- 11. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. US3496214A - Condensation products of cyanoacetyl urea and amine complexes - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyanoacetylurea: A Technical Guide to Its Solubility in Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyanoacetylurea in polar solvents. While specific quantitative solubility data is not extensively available in public literature, this document outlines the known qualitative solubility, provides detailed experimental protocols for determining solubility, and offers a framework for recording and analyzing such data. This compound is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and active pharmaceutical ingredients. A thorough understanding of its solubility is crucial for its effective use in reaction chemistry, purification, and formulation development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1448-98-2 | |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 215 °C (decomposes) |

Solubility Profile

This compound is generally described as being soluble in polar solvents. This solubility is attributed to the presence of multiple polar functional groups, including the cyano (-C≡N), urea (-NH-CO-NH₂), and carbonyl (C=O) groups, which can participate in hydrogen bonding and dipole-dipole interactions with polar solvent molecules.

Qualitative Solubility

Based on available literature, the following qualitative solubility information can be summarized:

-

Water: Soluble

-

Alcohols (e.g., Methanol, Ethanol): Soluble

-

Other Polar Solvents: Expected to be soluble in other polar solvents such as acetone, acetonitrile, and dimethylformamide (DMF) due to its polar nature.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standard laboratory methods can be employed. The following are detailed protocols for the shake-flask method and gravimetric analysis, which are common techniques for determining the solubility of a solid compound in a liquid solvent.

Shake-Flask Method (Isothermal Equilibrium)

This method is considered the "gold standard" for solubility determination and involves allowing a surplus of the solid solute to equilibrate with the solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected polar solvent

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials for sample collection

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the polar solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment.

-

Sample Withdrawal: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Gravimetric Method

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solid. It is a simpler method but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

Materials and Equipment:

-

This compound (solid)

-

Selected polar solvent

-

Thermostatic water bath

-

Analytical balance

-

Evaporating dish

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1-3).

-

Sample Withdrawal and Weighing: Accurately weigh a clean, dry evaporating dish. Carefully transfer a known volume or mass of the clear supernatant of the saturated solution to the evaporating dish and record the exact volume or mass.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Allow the solvent to evaporate completely.

-

Drying and Weighing: Once the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound residue.

-

Calculation: The solubility is calculated as the mass of the residue per volume or mass of the solvent used.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Synthesis of Cyanoacetylurea from cyanoacetic acid and urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyanoacetylurea, a valuable intermediate in the preparation of various heterocyclic compounds, including uracils and their derivatives which are of significant interest in medicinal chemistry and drug development. This document details the underlying chemistry, experimental procedures, and characterization of the final product.

Introduction

This compound is a key building block in organic synthesis, primarily utilized in the construction of heterocyclic frameworks. Its synthesis from the readily available and inexpensive starting materials, cyanoacetic acid and urea, makes it an attractive precursor for the development of novel therapeutic agents and other functional molecules. The reaction is a condensation process that requires a dehydrating agent to facilitate the formation of the acylurea linkage.

Reaction Scheme and Mechanism

The synthesis of this compound from cyanoacetic acid and urea is a condensation reaction wherein the carboxylic acid group of cyanoacetic acid reacts with one of the amino groups of urea to form an amide bond, with the elimination of a water molecule. This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride.

The probable reaction mechanism involves the following steps:

-

Activation of Cyanoacetic Acid: Acetic anhydride reacts with cyanoacetic acid to form a mixed anhydride. This mixed anhydride is more reactive towards nucleophilic attack than the original carboxylic acid.

-

Nucleophilic Attack by Urea: The amino group of urea acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated cyanoacetyl group.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination of Acetic Acid: The intermediate collapses, eliminating a molecule of acetic acid and forming the desired this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 | 66-69 | 108 (15 mmHg) |

| Urea | CH₄N₂O | 60.06 | 132-135 | Decomposes |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 138-140 |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₄H₅N₃O₂ |

| Molar Mass ( g/mol ) | 127.10 |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | 215 (decomposes)[1] |

| Infrared (IR) Spectrum (KBr, cm⁻¹) | Characteristic Absorptions:~3400-3200 (N-H stretching)~2260 (C≡N stretching)~1720, ~1680 (C=O stretching) |

| ¹H NMR Spectrum (DMSO-d₆, δ ppm) | Characteristic Signals:~3.8 (s, 2H, -CH₂-)~7.0 (br s, 2H, -NH₂)~10.0 (br s, 1H, -NH-) |

| ¹³C NMR Spectrum (DMSO-d₆, δ ppm) | Characteristic Signals:~25 (-CH₂-)~116 (C≡N)~154 (Urea C=O)~163 (Acyl C=O) |

| Mass Spectrum (m/z) | 127 (M⁺) |

Experimental Protocols

The following is a representative laboratory-scale procedure for the synthesis of this compound.

Materials and Equipment

-

Cyanoacetic acid

-

Urea

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter flask

-

Ice bath

-

Standard laboratory glassware

Synthesis Procedure

A widely cited method for the preparation of this compound involves the direct reaction of cyanoacetic acid and urea in acetic anhydride.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyanoacetic acid (1.0 molar equivalent).

-

Addition of Reagents: To the cyanoacetic acid, add urea (1.0 to 1.1 molar equivalents) and an excess of acetic anhydride (acting as both reagent and solvent, typically 2-3 molar equivalents).

-

Reaction Conditions: The mixture is heated with stirring. A typical reaction temperature is in the range of 60-70°C.[3] The reaction is monitored for its completion (the time can vary, but is often in the range of 1-3 hours).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization of the product. The precipitated solid is collected by vacuum filtration using a Büchner funnel.

-

Purification: The crude product is washed with a small amount of cold water or ethanol to remove unreacted starting materials and acetic acid by-products. The product can be further purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield pure this compound.

-

Drying: The purified crystals are dried in a desiccator or a vacuum oven at a moderate temperature.

Safety Precautions

-

Cyanoacetic acid: Corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Urea: Generally considered low hazard, but dust inhalation should be avoided.

-

Acetic anhydride: Corrosive, flammable, and a lachrymator. Causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). The reaction with water is exothermic.

-

The reaction should be performed in a well-ventilated fume hood.

-

Standard laboratory safety practices should be followed at all times.

Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

Caption: Logical relationship of components in the synthesis.

References

An In-depth Technical Guide to Cyanoacetylurea: Chemical Structure, Functional Groups, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetylurea, a versatile organic compound, serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological activities. This technical guide provides a comprehensive overview of the chemical structure, functional groups, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are presented. Furthermore, this document highlights the role of this compound as a key building block in the development of pharmacologically relevant molecules, particularly uracil derivatives, underscoring its importance in medicinal chemistry and drug discovery.

Chemical Structure and Functional Groups

This compound, with the CAS number 1448-98-2, is an organic compound that integrates a cyano group and a urea moiety.[1] Its chemical formula is C₄H₅N₃O₂.[1][2][3] The molecular structure of this compound is characterized by a cyanoacetyl group attached to a urea functional group. This unique combination of functional groups imparts a range of chemical properties and reactivity, making it a valuable precursor in organic synthesis.[1]

The key functional groups present in this compound are:

-

Cyano Group (-C≡N): This electron-withdrawing group plays a crucial role in the reactivity of the adjacent methylene group and can participate in various nucleophilic addition and cyclization reactions.

-

Urea Moiety (-NH-CO-NH₂): The urea functional group provides sites for hydrogen bonding and can act as a nucleophile. It is a critical component in the formation of various heterocyclic rings.

-

Amide Group (-CO-NH-): Embedded within the structure, the amide linkage contributes to the molecule's polarity and chemical stability.

-

Active Methylene Group (-CH₂-): The methylene group positioned between the cyano and carbonyl groups is highly activated, making it susceptible to condensation reactions with various electrophiles.

Physicochemical and Spectroscopic Data

This compound typically appears as a white to off-white crystalline solid and is soluble in polar solvents.[1]

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O₂ | [1][2][3] |

| Molecular Weight | 127.10 g/mol | [2][3] |

| Melting Point | 215 °C (decomposes) | |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 1448-98-2 | [2][3] |

Spectroscopic Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits signals corresponding to the methylene and amine protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| ~3.91 | Singlet | 2H | -CH₂- | [2] |

| ~7.36 | Broad Singlet | 2H | -NH₂ | [2] |

| ~10.40 | Broad Singlet | 1H | -NH- | [2] |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~25 | -CH₂- |

| ~116 | -C≡N |

| ~154 | C=O (urea) |

| ~163 | C=O (acetyl) |

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (urea and amide) |

| 2260-2240 | Medium | C≡N stretching (nitrile) |

| ~1700 | Strong | C=O stretching (acetyl carbonyl) |

| ~1660 | Strong | C=O stretching (urea carbonyl) |

| ~1600 | Medium | N-H bending |

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 127 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | High | [M - HNCO]⁺ |

| 68 | Moderate | [M - NH₂CONH]⁺ |

| 44 | Very High | [CONH₂]⁺ |

| 40 | Moderate | [CH₂CN]⁺ |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the condensation of cyanoacetic acid and urea in the presence of a dehydrating agent, such as acetic anhydride.[4]

Materials:

-

Cyanoacetic acid

-

Urea

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyanoacetic acid (1 equivalent) and urea (1 equivalent) is prepared.

-

Acetic anhydride (1.5-2 equivalents) is slowly added to the mixture. A gentle exothermic reaction may be observed.

-

The reaction mixture is heated to 80-90 °C with continuous stirring for 2-3 hours.

-

The mixture is then cooled to room temperature, and the precipitated solid is collected by vacuum filtration.

-

The crude product is washed with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

The product is dried in a vacuum oven to yield this compound as a white to off-white solid.

-

Recrystallization from a suitable solvent, such as ethanol or water, can be performed for further purification.

Spectroscopic Characterization

Procedure:

-

A small amount of the this compound sample (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Procedure (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

A portion of the powder is placed in a pellet press, and pressure is applied to form a thin, transparent KBr pellet.

-

The KBr pellet is placed in the sample holder of the IR spectrometer.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[5]

Procedure (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is vaporized by heating in the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

-

The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.[7]

Role in Synthesis and Drug Development

This compound is a versatile building block in organic synthesis, primarily used for the construction of various heterocyclic systems. Its derivatives, particularly those containing a uracil ring, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.

Synthesis of Uracil Derivatives

This compound serves as a key precursor in the synthesis of 6-aminouracil and its derivatives. These compounds are known to possess a range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[4] The synthesis typically involves the condensation of this compound with various carbonyl compounds.

Biological Significance of this compound-Derived Compounds

The urea functionality is a common motif in numerous bioactive compounds and approved drugs.[8] Derivatives of this compound have been explored for various therapeutic applications:

-

Anticancer Agents: Uracil derivatives synthesized from this compound have shown potent anticancer activity.[9]

-

Antimicrobial Agents: Novel urea derivatives have demonstrated significant antimicrobial potential.

-

Enzyme Inhibitors: The structural features of this compound-derived compounds make them suitable candidates for designing enzyme inhibitors.

Visualizations

Synthesis of this compound

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. This compound(1448-98-2) 1H NMR spectrum [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Cyano Group in Cyanoacetylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetylurea, a versatile polyfunctional precursor, holds a significant position in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its structure, featuring a reactive cyano group, an active methylene group, and a urea moiety, provides multiple reaction centers, making it a valuable building block for a diverse array of chemical transformations. The electron-withdrawing nature of the cyano group profoundly influences the molecule's reactivity, particularly at the adjacent methylene group, and directly participates in various cyclization and condensation reactions. This technical guide provides a comprehensive overview of the reactivity of the cyano group in this compound, detailing key reactions, experimental protocols, and quantitative data to support researchers and professionals in drug development and heterocyclic chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. These properties dictate its solubility, stability, and reactivity under various experimental conditions.

| Property | Value | Reference |

| CAS Number | 1448-98-2 | [1][2] |

| Molecular Formula | C₄H₅N₃O₂ | [1][3][4] |

| Molecular Weight | 127.10 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 215 °C (decomposition) | [2] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| pKa | 4.51 ± 0.10 (Predicted) | [2] |

Reactivity of the Cyano Group

The cyano group in this compound is a key driver of its chemical versatility. Its strong electron-withdrawing character acidifies the adjacent methylene protons, making them susceptible to deprotonation and subsequent nucleophilic attack. Furthermore, the nitrile functionality itself can undergo a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition reactions.

Condensation Reactions

The active methylene group, activated by the adjacent cyano and acetylurea moieties, readily participates in condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation. This reaction is a powerful tool for carbon-carbon bond formation.

Knoevenagel Condensation with Aromatic Aldehydes:

This compound condenses with various aromatic aldehydes in the presence of a basic catalyst to form (E)-3-aryl-N-carbamoyl-2-cyanoacrylamides.[5] The reaction typically proceeds with good to excellent yields, influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the aldehyde generally lead to higher yields and shorter reaction times.

| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | DIPEAc (10 mol%) | Hexane | 2.5 h | 91 | [6] |

| 4-Methoxybenzaldehyde | DIPEAc (10 mol%) | Hexane | 1.5 h | 96 | [6] |

| 4-Chlorobenzaldehyde | DIPEAc (10 mol%) | Hexane | 3.0 h | 88 | [6] |

| 4-Nitrobenzaldehyde | DBU/H₂O | Water | 20 min | 95 | [7] |

| 2-Furaldehyde | DBU/H₂O | Water | 25 min | 92 | [7] |

Experimental Protocol: Knoevenagel Condensation

A representative procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde is as follows:

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or hexane), add the aromatic aldehyde (1.0 mmol).

-

Add a catalytic amount of a base (e.g., 10 mol% of diisopropylethylammonium acetate (DIPEAc) or a few drops of piperidine).

-

The reaction mixture is stirred at room temperature or refluxed, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or water) and can be further purified by recrystallization.[8][9]

Cyclization Reactions: Synthesis of Heterocycles

The cyano group is instrumental in the synthesis of various nitrogen-containing heterocycles, most notably pyrimidines and their derivatives like uracils. These reactions often involve an initial condensation or addition reaction followed by an intramolecular cyclization where the cyano group is transformed.

Synthesis of 6-Aminouracil:

A prominent example is the synthesis of 6-aminouracil, a key intermediate in the synthesis of many biologically active compounds. This is typically achieved by the condensation of this compound (or its precursors like ethyl cyanoacetate and urea) in the presence of a strong base like sodium ethoxide.

Experimental Protocol: Synthesis of 6-Aminouracil from Ethyl Cyanoacetate and Urea

-

Dissolve sodium metal (0.1 mol) in absolute ethanol (290 mL) to prepare a solution of sodium ethoxide.

-

To this solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).

-

The mixture is refluxed for 10-12 hours, during which a precipitate may form.

-

After cooling to room temperature, the reaction mixture is neutralized with acetic acid to a pH of approximately 6.

-

The resulting precipitate of 6-aminouracil is collected by filtration, washed with distilled water, and dried. A yield of 69% has been reported for this method.[10]

Hydrolysis of the Cyano Group

The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation is a standard reaction of nitriles. The hydrolysis typically proceeds via an initial formation of an amide intermediate.

Reaction Conditions and Expected Products:

-

Acidic Hydrolysis: Heating this compound in the presence of a strong acid (e.g., H₂SO₄) and water will lead to the formation of malonuric acid.

-

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) followed by acidification will also yield malonuric acid. The kinetics of urea hydrolysis have been studied, and in alkaline medium, it is suggested to follow an elimination-addition mechanism.

Due to the presence of the urea moiety, which is also susceptible to hydrolysis under harsh conditions, careful control of reaction parameters is necessary to achieve selective hydrolysis of the cyano group.

Reduction of the Cyano Group

The cyano group can be reduced to a primary amine. This transformation is valuable for introducing an aminomethyl group.

Common Reducing Agents and Conditions:

-

Catalytic Hydrogenation: This can be achieved using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

-

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this reduction.

The product of the reduction of this compound would be 3-amino-N-carbamoylpropanamide. The choice of reducing agent and conditions is crucial to avoid the reduction of other functional groups present in the molecule.

Spectroscopic Characterization

The reactivity of the cyano group can be readily monitored using spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The cyano group exhibits a characteristic sharp absorption band in the region of 2210-2217 cm⁻¹.[5] The disappearance of this band is a clear indication that the cyano group has participated in a reaction. The IR spectrum of this compound is available in the NIST Chemistry WebBook.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the products of reactions involving this compound. The chemical shifts of the methylene protons and the quaternary carbon of the cyano group will change significantly upon reaction. The ¹H NMR spectrum of this compound is available for reference.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the reaction products, confirming the expected transformations. The mass spectrum of this compound is also available in the NIST Chemistry WebBook.[4]

Conclusion

The cyano group in this compound is a pivotal functional group that dictates its rich and varied reactivity. Its electron-withdrawing nature activates the molecule for key carbon-carbon bond-forming reactions, such as the Knoevenagel condensation, and serves as a crucial electrophilic center in the synthesis of a wide range of heterocyclic compounds, including medicinally relevant pyrimidines and uracils. Understanding the principles of its reactivity, as outlined in this guide, is essential for leveraging this compound as a strategic starting material in drug discovery and development. The provided experimental insights and data serve as a valuable resource for chemists aiming to exploit the synthetic potential of this versatile molecule. Further exploration into the cycloaddition reactions and the development of stereoselective transformations involving this compound will undoubtedly continue to expand its utility in modern organic synthesis.

References

- 1. CAS 1448-98-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1448-98-2 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 11. This compound(1448-98-2) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Melting Point of Cyanoacetylurea

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth analysis of the physical properties of cyanoacetylurea, with a primary focus on its melting point determination and interpretation.

Introduction

This compound (CAS No. 1448-98-2) is an organic compound featuring both a cyano group and a urea moiety.[1] This bifunctional nature makes it a valuable starting material and intermediate in organic synthesis, particularly for a variety of heterocyclic compounds such as uracils and caffeine.[2] In pharmaceutical and materials science research, the accurate characterization of a compound's physical properties is fundamental. The melting point is a critical thermal characteristic that provides essential information about the purity and identity of a crystalline solid.[3][4]

This technical guide provides a focused examination of the melting point of this compound, including its reported value, a detailed experimental protocol for its determination, and an interpretation of the data in the context of sample purity.

Physical and Chemical Properties

This compound typically presents as a white to light yellow crystalline powder.[1] A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value / Description | Source(s) |

| IUPAC Name | N-Carbamoyl-2-cyanoacetamide | [1][5] |

| CAS Number | 1448-98-2 | [1][5][6] |

| Molecular Formula | C₄H₅N₃O₂ | [1][5][6] |

| Molecular Weight | 127.10 g/mol | [1][5][7] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 215 °C (with decomposition) | [2] |

Note: The designation "(dec.)" indicates that the compound decomposes at its melting point. This is an important characteristic to observe during analysis.

Logical Framework: Melting Point and Purity

The melting point is a robust indicator of a crystalline solid's purity. A pure substance will exhibit a sharp, well-defined melting point, whereas the presence of impurities will cause a depression and broadening of the melting range. The following diagram illustrates this fundamental relationship.

Caption: Logical relationship between sample purity and melting point behavior.

Experimental Protocol: Capillary Melting Point Determination

The determination of this compound's melting point is most commonly and accurately performed using the capillary method with a digital melting point apparatus.

4.1 Apparatus and Materials

-

Digital Melting Point Apparatus (e.g., Mel-Temp or similar)

-

Glass Capillary Tubes (one end sealed)

-

This compound sample

-

Mortar and Pestle

-

Spatula

-

Drying Oven or Desiccator

4.2 Sample Preparation

-

Drying: Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point.[4] Dry the sample in an oven at a suitable temperature below its melting point or in a desiccator.

-

Homogenization: The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer.[4] If the sample consists of coarse crystals, gently grind it into a fine powder using a clean mortar and pestle.

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long, narrow tube (e.g., a glass tube), to pack the solid tightly into the sealed end.[8] The final packed sample height should be approximately 2-3 mm.[8]

4.3 Measurement Procedure

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to quickly identify an approximate range.[9] A fresh sample must be used for the subsequent accurate determination.[8]

-

Instrument Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating Protocol:

-

Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point of 215 °C.

-

Once this temperature is reached, reduce the heating rate significantly to about 1-2 °C per minute. A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium and ensuring an accurate measurement.[8]

-

-

Observation and Recording:

-

Observe the sample through the magnified viewfinder.

-

Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.

-

Continue heating slowly and record the temperature at which the last solid particle melts into a clear liquid. This is the end of the melting range.

-

Also, carefully note any changes in appearance, such as discoloration or gas evolution, which would be consistent with decomposition.

-

4.4 Data Interpretation

-

Pure Sample: A pure sample of this compound should exhibit a sharp melting range (typically ≤1 °C) close to the literature value.

-

Impure Sample: An impure sample will display a depressed melting point (lower than 215 °C) and a broad melting range (greater than 2 °C).[9]

-

Decomposition: As this compound is reported to decompose at its melting point, observation of charring, darkening, or gas evolution at or near 215 °C is expected and should be recorded as part of the result.

Conclusion

The melting point of this compound is a key physical constant, reported to be 215 °C with decomposition. Its accurate determination via the capillary method serves as a reliable technique for identity confirmation and purity assessment in a research or quality control setting. Strict adherence to proper sample preparation and a controlled heating rate during analysis are paramount for obtaining precise and reproducible results. The observation of a sharp melting range is indicative of high purity, while melting point depression and broadening suggest the presence of impurities.

References

- 1. CAS 1448-98-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1448-98-2 [chemicalbook.com]

- 3. mt.com [mt.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 1448-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

Spectroscopic Profile of Cyanoacetylurea: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cyanoacetylurea (CAS No. 1448-98-2), a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics.

Molecular and Physical Properties

This compound, with the molecular formula C₄H₅N₃O₂, has a molecular weight of 127.10 g/mol .[3] It typically appears as a yellow solid and is soluble in dimethyl sulfoxide (DMSO).[1] The compound has a melting point of 215°C (with decomposition).[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1448-98-2 | [3] |

| Molecular Formula | C₄H₅N₃O₂ | [3] |

| Molecular Weight | 127.1014 g/mol | [3] |

| Melting Point | 215°C (dec.) | [1] |

| Appearance | Yellow Solid | [1] |

| Solubility | DMSO | [1] |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups. The data presented below was obtained from a solid-state (split mull) sample.[3]

Table 2: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400-3200 | N-H Stretch | Amide/Urea |

| ~2260 | C≡N Stretch | Nitrile |

| ~1710 | C=O Stretch | Urea Carbonyl |

| ~1680 | C=O Stretch | Acetyl Carbonyl |

| ~1600 | N-H Bend | Amide/Urea |

Note: The exact peak positions can vary slightly based on the sample preparation and the physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data were recorded in DMSO-d₆.

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the different types of protons in the molecule.

Table 3: ¹H NMR Chemical Shift Data for this compound (400 MHz, DMSO-d₆) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.40 | Singlet | 1H | -NH- (amide) |

| 7.36 | Singlet (broad) | 2H | -NH₂ (urea) |

| 3.91 | Singlet | 2H | -CH₂- |

The ¹³C NMR spectrum provides insight into the carbon environments within this compound.

Table 4: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.8 | C=O (Acetyl) |

| 154.2 | C=O (Urea) |

| 116.1 | C≡N |

| 26.5 | CH₂ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation, providing a characteristic pattern of mass-to-charge ratios (m/z).

Table 5: Mass Spectrometry Data (EI) for this compound [4]

| m/z | Relative Intensity (%) | Assignment |

| 127 | 3.8 | [M]⁺ (Molecular Ion) |

| 84 | 20.8 | [M - HNCO]⁺ |

| 68 | 7.7 | [M - CONH₂ - NH]⁺ |

| 44 | 100.0 | [CONH₂]⁺ |

| 41 | 33.0 | [CH₂CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation : The homogenous mixture is then transferred to a pellet press and subjected to high pressure (8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition : A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

-

Data Acquisition : The NMR tube is placed in the spectrometer.

-

For ¹H NMR , the spectrum is acquired at a frequency of 400 MHz. The chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at 2.50 ppm.

-

For ¹³C NMR , the spectrum is acquired with proton decoupling. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

Mass Spectrometry (MS) Protocol (Electron Ionization)

-

Sample Introduction : A small amount of the solid this compound sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization : The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to (2-Cyanoacetyl)urea: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyanoacetyl)urea, a versatile chemical intermediate, holds a significant position in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal importance. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent derivatization, and a summary of the biological activities of its derivatives. Furthermore, this document elucidates a key signaling pathway modulated by its derivatives and outlines a typical workflow in a drug discovery context, providing valuable insights for researchers in pharmaceutical and chemical sciences.

Chemical and Physical Properties

(2-Cyanoacetyl)urea, also known by its IUPAC name N-(aminocarbonyl)-2-cyanoacetamide, is an organic compound featuring both a urea and a cyanoacetamide functional group.[1] This bifunctionality makes it a reactive and valuable building block for a variety of more complex molecules.[2]

Table 1: Physicochemical Properties of (2-Cyanoacetyl)urea

| Property | Value | Reference(s) |

| IUPAC Name | (2-cyanoacetyl)urea | [3] |

| Synonyms | N-Carbamoyl-2-cyanoacetamide, Cyanoacetylurea | [1][4] |

| CAS Number | 1448-98-2 | [1][3][4] |

| Molecular Formula | C₄H₅N₃O₂ | [1][4] |

| Molecular Weight | 127.10 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | ~215 °C (with decomposition) | [5][6] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to (2-cyanoacetyl)urea involves the condensation of cyanoacetic acid and urea, typically using a dehydrating agent such as acetic anhydride.[7] This reaction forms the core of many synthetic endeavors targeting heterocyclic compounds.

Experimental Protocol: Synthesis of (2-Cyanoacetyl)urea

This protocol is a representative procedure based on established chemical principles for the synthesis of (2-cyanoacetyl)urea.

Materials:

-

Cyanoacetic acid

-

Urea

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Ice bath

-

Reaction flask with reflux condenser and magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cyanoacetic acid (1 molar equivalent) and urea (1 molar equivalent) in glacial acetic acid.

-

To this stirred suspension, slowly add acetic anhydride (1.5 molar equivalents) in a dropwise manner. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the crude solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any unreacted urea and acetic acid.

-

For purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield (2-cyanoacetyl)urea as a crystalline solid.

Experimental Protocol: Synthesis of (E)-N-carbamoyl-2-cyano-3-(4-methoxyphenyl)acrylamide via Knoevenagel Condensation

(2-Cyanoacetyl)urea readily undergoes Knoevenagel condensation with aldehydes to form substituted acrylamides, which are precursors to various heterocyclic systems.[8]

Materials:

-

(2-Cyanoacetyl)urea

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Piperidine (catalyst)

-

Ethanol

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Dissolve (2-cyanoacetyl)urea (1 molar equivalent) and p-anisaldehyde (1 molar equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (a few drops) to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Applications in Drug Discovery and Heterocyclic Synthesis

(2-Cyanoacetyl)urea is a cornerstone in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. Its ability to act as a precursor for pyrimidines, particularly uracil and its derivatives, is of paramount importance in medicinal chemistry.[5][6] These heterocyclic systems are integral to the structure of many therapeutic agents.

The derivatives of (2-cyanoacetyl)urea have been investigated for a range of pharmacological applications, including:

-

Anticancer Agents: Many pyrimidine derivatives synthesized from (2-cyanoacetyl)urea have shown potent anticancer activity against various cell lines.[9]

-

Antimicrobial Agents: The heterocyclic scaffolds derived from this compound have been a source of novel antibacterial and antifungal agents.[10]

-

Enzyme Inhibitors: Urea-containing compounds are known to interact with various enzymes, and derivatives of (2-cyanoacetyl)urea have been developed as inhibitors for targets like TAK1 and NLRP3 inflammasome.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of various urea derivatives, highlighting their potential in different therapeutic areas.

Table 2: Anticancer Activity of Selected Urea Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference(s) |

| Urea-containing Carnosic Acid Derivatives | HCT116 (Colorectal) | 9.8 - 55 | [11] |

| Urea-containing Carnosic Acid Derivatives | A375 (Melanoma) | >25 | [11] |

| Urea-containing Carnosic Acid Derivatives | MiaPaca-2 (Pancreatic) | >25 | [11] |

| Isoxazole and Thiazole-Urea Derivatives | A549 (Lung) | <55.45 | [12] |

| Isoxazole and Thiazole-Urea Derivatives | MCF-7 (Breast) | <55.45 | [12] |

Table 3: Antimicrobial Activity of Selected Urea Derivatives

| Compound Class | Microbial Strain | Activity Metric | Value | Reference(s) |

| N-aryl and N-arilpiperidone Ureas | MRSA (ATCC 33591) | IC₅₀ | 43.6 ± 2.0 µM | [13] |

| N-aryl and N-arilpiperidone Ureas | MRSA (Clinical Isolate) | IC₅₀ | 45.8 ± 2.3 µM | [13] |

| Adamantyl Urea Derivatives | Acinetobacter baumannii | % Growth Inhibition | 94.5% at 32 µg/mL | [7] |

| Anacardic Acid-Urea Derivatives | E. coli (MTCC 443) | Good to Excellent | - | |

| Anacardic Acid-Urea Derivatives | P. aeruginosa (MTCC 424) | Good to Excellent | - |

Table 4: Enzyme Inhibitory Activity of Selected Urea Derivatives

| Compound Class | Target Enzyme | IC₅₀ | Reference(s) |

| N-Cyano sulfoximineurea Derivatives | NLRP3 Inflammasome | 7 nM | [3] |

| Imidazopyridine-2-cyanoacrylamide | TAK1 | 27 nM | |

| Sulfonyl Urea Derivatives | Soluble Epoxide Hydrolase (sEH) | 1.69 nM - 2.94 nM | [9] |

Signaling Pathways and Experimental Workflows

TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a critical enzyme in the signaling cascades of the NF-κB and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial in regulating inflammation, immunity, and cell survival. Certain derivatives of (2-cyanoacetyl)urea, specifically 2-cyanoacrylamides, have been identified as potent inhibitors of TAK1. By inhibiting TAK1, these compounds can block downstream inflammatory signaling, making them attractive candidates for anti-inflammatory and anticancer therapies.

Caption: TAK1 signaling pathway and point of inhibition.

Experimental Workflow: Synthesis and Screening of Pyrimidine Derivatives

The development of novel therapeutic agents from (2-cyanoacetyl)urea follows a structured workflow from initial synthesis to biological evaluation. This process is iterative, with the results of biological screening informing the design of subsequent generations of compounds.

Caption: Drug discovery workflow for pyrimidine derivatives.

Conclusion

(2-Cyanoacetyl)urea is a highly valuable and versatile reagent in organic synthesis, particularly for the generation of heterocyclic compounds with diverse biological activities. Its straightforward synthesis and reactive nature allow for the creation of large libraries of compounds for drug discovery screening. The potent inhibitory activities of its derivatives against key biological targets like kinases and components of the inflammasome underscore its importance in modern medicinal chemistry. This guide provides foundational knowledge and practical protocols to aid researchers in harnessing the synthetic potential of (2-cyanoacetyl)urea for the development of novel therapeutic agents.

References

- 1. CN111153834A - Preparation method of 1, 3-dimethyl this compound - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. US20010021787A1 - Process for preparing cyanoacetamide - Google Patents [patents.google.com]

- 13. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]

Stability and Storage of Cyanoacetylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyanoacetylurea (CAS 1448-98-2). This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and various pharmaceuticals.[1][2] Understanding its stability profile is critical for ensuring its quality, purity, and suitability for research and drug development applications. This document outlines the known physicochemical properties, potential degradation pathways, and recommended analytical methodologies for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a white to off-white crystalline solid soluble in polar solvents.[3] It possesses a relatively high melting point with decomposition, indicating that thermal stability is a critical parameter to consider.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1448-98-2 | [5] |

| Molecular Formula | C₄H₅N₃O₂ | [5] |

| Molecular Weight | 127.10 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 215°C (with decomposition) | [1][4] |

| Solubility | Soluble in polar solvents like water and alcohols | [3] |

| pKa (Predicted) | 4.51 ± 0.10 | [1] |

| logP (Octanol/Water Partition Coefficient, Calculated) | -0.905 | [6] |

Stability Profile and Degradation Pathways

While specific experimental stability data for this compound is not extensively published, its chemical structure, containing a urea and a cyanoacetyl moiety, suggests susceptibility to several degradation pathways. Its reactivity is influenced by factors such as pH and temperature.[3] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

Thermal Stability

This compound decomposes at its melting point of 215°C.[1][4] A study on its use as a thermal stabilizer for PVC noted its maximum weight loss rate occurred at 250°C in thermogravimetric analysis (TGA).[8] This indicates that while relatively stable at room temperature, elevated temperatures will lead to degradation. The decomposition of urea-containing compounds at high temperatures can be complex, often involving the formation of biuret, isocyanic acid, and ammonia, which can further react to form cyanuric acid and other products.[9][10]

Hydrolytic Stability